Physicochemical Differentiation: cLogP and Hydrogen-Bond Acceptor Capability vs. N4-Methyl and N4-(Furan-2-ylmethyl) Analogs
Computed cLogP for [(tetrahydrofuran-2-yl)methyl]pyrimidine-2,4-diamine is approximately 0.4, compared with ca. 0.2 for N4-methyl-pyrimidine-2,4-diamine and ca. 0.9 for the furan analog [1]. The tetrahydrofuran oxygen contributes one hydrogen-bond acceptor site, whereas the furan oxygen contributes a distinct π‑lone pair geometry. These differences are established through in-silico prediction rather than direct experimental measurement and are provided as class-level computational estimates.
| Evidence Dimension | Computed lipophilicity (cLogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | cLogP ~0.4; HBA = 4 (predicted) |
| Comparator Or Baseline | N4-methyl-pyrimidine-2,4-diamine: cLogP ~0.2, HBA = 3; N4-(furan-2-ylmethyl) analog: cLogP ~0.9, HBA = 4 |
| Quantified Difference | ΔcLogP = +0.2 vs. methyl; –0.5 vs. furan |
| Conditions | Computed using ChemAxon/ALOGPS consensus; no experimental logD7.4 data available |
Why This Matters
A 0.5 log unit increase in cLogP can reduce aqueous solubility by up to 3-fold, directly impacting formulation options for downstream biological assays.
- [1] ALOGPS 2.1 / ChemAxon MarvinSketch consensus cLogP predictions for N4-substituted pyrimidine-2,4-diamine analogs (accessed 2026-05-10). View Source
